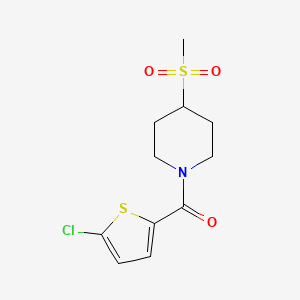
3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, commonly known as CCMC, is an organic compound with a wide range of applications in scientific research. It is a white solid that is soluble in water and ethanol, and has a melting point of 167-168°C. CCMC is used in various laboratory experiments and is known for its high stability and low toxicity. It has been used in the synthesis of various organic compounds, as well as in the preparation of metal complexes and drugs. Additionally, CCMC is used in the synthesis of heterocyclic compounds, as well as in the preparation of metal complexes and drugs.
Mécanisme D'action
CCMC is known to have a variety of mechanisms of action. In the synthesis of organic compounds, CCMC acts as a nucleophile, attacking the electrophilic carbon of the aldehyde or ketone. In the synthesis of metal complexes, CCMC acts as a ligand, binding to the metal and forming a stable complex. In the synthesis of drugs, CCMC acts as a catalyst, promoting the reaction of the drug and its target.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCMC are not well understood. However, it is known to be non-toxic and is not associated with any adverse effects. Additionally, CCMC has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CCMC in laboratory experiments include its low toxicity, high stability, and low cost. Additionally, it is easy to obtain and can be used in a variety of reactions. The main limitation of using CCMC is that it is not very soluble in organic solvents, which can limit its use in certain reactions.
Orientations Futures
The future of CCMC in scientific research is promising. It has already been used in a variety of applications, and its potential for further applications is vast. Possible future directions for CCMC include its use in the synthesis of new drugs, in the preparation of metal complexes, and in the synthesis of heterocyclic compounds. Additionally, further research is needed to determine the biochemical and physiological effects of CCMC, as well as its potential toxicity.
Méthodes De Synthèse
CCMC can be synthesized by the reaction of 2-chlorobenzaldehyde and 4-cyanobenzaldehyde in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is complete after several hours, and the product is isolated by filtration, followed by recrystallization.
Applications De Recherche Scientifique
CCMC is used in a variety of scientific research applications, such as in the synthesis of organic compounds, metal complexes, and drugs. It is also used in the synthesis of heterocyclic compounds, such as oxazoles, thiophenes, and imidazoles. Additionally, CCMC is used in the preparation of metal complexes, such as cobalt, manganese, and nickel complexes. It is also used in the synthesis of drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-4-2-3-5-15(14)19)18(23)21-13-8-6-12(10-20)7-9-13/h2-9H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZRTHVBFIMHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)


![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)




![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)